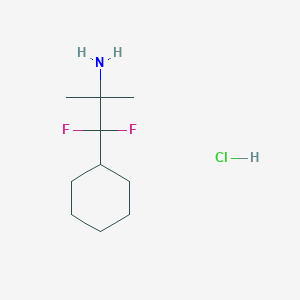
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Bromination of thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reactions: The brominated thiophene and the oxadiazole ring can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Acylation: The final step involves the acylation of the coupled product with 4-chlorophenoxyacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, thiols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazole derivatives.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The thiophene and chlorophenoxy groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
- N-(5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-bromophenoxy)acetamide
Uniqueness
“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is unique due to the presence of the bromothiophene and chlorophenoxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-11-6-5-10(23-11)13-18-19-14(22-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKXJPUTFVXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone](/img/structure/B2987201.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2987208.png)

![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)
